2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 925200-46-0
VCID: VC2523313
InChI: InChI=1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
SMILES: CC1=NN(C=C1Br)C(C)C(=O)O
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

CAS No.: 925200-46-0

Cat. No.: VC2523313

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid - 925200-46-0

Specification

CAS No. 925200-46-0
Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
IUPAC Name 2-(4-bromo-3-methylpyrazol-1-yl)propanoic acid
Standard InChI InChI=1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
Standard InChI Key QLKVMBIXWIDBLA-UHFFFAOYSA-N
SMILES CC1=NN(C=C1Br)C(C)C(=O)O
Canonical SMILES CC1=NN(C=C1Br)C(C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This compound features a propanoic acid backbone linked to a pyrazole ring, which is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. Its molecular formula is C₇H₉BrN₂O₂, with a molecular weight of approximately 233.06 g/mol.

The structural characteristics of this compound contribute significantly to its chemical behavior and potential applications. The pyrazole ring, a key structural element, consists of a five-membered aromatic heterocycle with adjacent nitrogen atoms at positions 1 and 2. The presence of the bromine atom at position 4 of the pyrazole ring creates an electron-withdrawing effect that influences the electronic distribution across the molecule. Meanwhile, the methyl group at position 3 contributes electron density through inductive effects and provides steric factors that may affect molecular interactions.

Identification Parameters

Table 1: Chemical Identification Parameters of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

ParameterValue
CAS Number925200-46-0
Molecular FormulaC₇H₉BrN₂O₂
Molecular Weight233.06 g/mol
IUPAC Name2-(4-bromo-3-methylpyrazol-1-yl)propanoic acid
Standard InChIInChI=1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
Standard InChIKeyQLKVMBIXWIDBLA-UHFFFAOYSA-N
Canonical SMILESCC1=NN(C=C1Br)C(C)C(=O)O

Physical and Chemical Properties

The physical and chemical properties of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid are central to understanding its behavior in various chemical environments and its potential applications in research and development. These properties determine its solubility, reactivity, stability, and other characteristics that are crucial for its use in pharmaceutical and chemical research.

The compound exhibits specific chemical behavior due to its functional groups. The carboxylic acid moiety (−COOH) makes it weakly acidic and capable of forming salts with bases. The pyrazole ring contributes to its aromaticity and provides sites for potential hydrogen bonding interactions. The bromine substituent increases the molecule's lipophilicity and can serve as a site for further chemical modifications, such as cross-coupling reactions.

The presence of the methyl group at the 3-position of the pyrazole ring influences the electron density distribution across the heterocyclic system and may affect its reactivity. Additionally, the compound contains a chiral center at the carbon atom connecting the pyrazole ring to the propanoic acid chain, potentially leading to optical activity if resolved into its enantiomers.

Research Applications

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid serves various research purposes across multiple scientific domains. Its primary applications include:

Pharmaceutical Research

The compound is of significant interest in pharmaceutical research due to its potential biological activities and structural features that make it amenable to further modifications. Researchers may use it as a starting point for the development of new drug candidates through structure-activity relationship studies .

The bromine at the 4-position provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the creation of diverse chemical libraries based on this structural scaffold, which can be screened for biological activity.

Chemical Synthesis

As a building block in chemical synthesis, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid can serve as an intermediate in the preparation of more complex molecules. The carboxylic acid functional group can undergo various transformations, including esterification, amidation, and reduction, leading to a wide range of derivatives with potentially enhanced properties or tailored activities.

The pyrazole core, a common heterocyclic motif in medicinal chemistry, provides opportunities for diversification and optimization of biological activities through systematic structural modifications. This makes the compound valuable in the development of structure-activity relationship studies and the discovery of novel bioactive molecules .

Comparison with Similar Compounds

To better understand the unique features and potential applications of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid, it is instructive to compare it with structurally related compounds. This comparison highlights how subtle structural differences can lead to significant variations in properties and activities.

Structural Analogs

Table 2: Comparison of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Differences
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acidC₇H₉BrN₂O₂233.06925200-46-0Reference compound
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acidC₈H₁₁BrN₂O₂247.091006473-56-8Additional methyl group at the α-position of the propanoic acid
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acidC₇H₁₀BrN₃O₂248.081248822-14-1Amino group at the α-position, methyl group at the β-position, no methyl on pyrazole
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acidC₇H₉BrN₂O₂233.061172506-13-6Methyl group at position 5 instead of position 3 on pyrazole
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acidC₇H₉BrN₂O₂233.06956824-07-0Propanoic acid side chain attached at different position (3 vs. 2)

Analytical Characterization

Proper analytical characterization is essential for confirming the identity, purity, and structural features of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid. Various analytical techniques can be employed for this purpose, providing complementary information about different aspects of the compound's structure and properties.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural elucidation, providing information about the carbon and hydrogen frameworks and confirming the positions of substituents. Key NMR signals would include those from the methyl groups, the pyrazole ring proton, and the acidic proton of the carboxylic acid group.

Infrared (IR) spectroscopy could identify characteristic functional groups, particularly the C=O stretching vibration of the carboxylic acid (typically around 1700-1730 cm⁻¹) and other key structural features such as the C=N stretching of the pyrazole ring.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure, with the bromine atom creating a distinctive isotope pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) could be used for purity assessment and quantitative analysis of the compound. Gas Chromatography (GC) might also be applicable, particularly if derivatization of the carboxylic acid group is performed to enhance volatility.

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